molecular formula C10H25NSn B14753647 N,N,1,1,1-Pentaethylstannanamine CAS No. 1066-86-0

N,N,1,1,1-Pentaethylstannanamine

Cat. No.: B14753647
CAS No.: 1066-86-0
M. Wt: 278.02 g/mol
InChI Key: IVRBFTXHFJFGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1,1,1-Pentaethylstannanamine is an organotin compound with the molecular formula C₁₀H₂₅NSn. Its structure consists of a tin (Sn) atom bonded to three ethyl groups (at the 1,1,1 positions) and a diethylamine group (N,N-diethyl). This configuration results in significant steric hindrance and distinct electronic properties due to tin’s metalloid character. Organotin compounds like this are often utilized in catalysis, polymer stabilization, and as intermediates in organic synthesis .

Properties

CAS No.

1066-86-0

Molecular Formula

C10H25NSn

Molecular Weight

278.02 g/mol

IUPAC Name

N-ethyl-N-triethylstannylethanamine

InChI

InChI=1S/C4H10N.3C2H5.Sn/c1-3-5-4-2;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1

InChI Key

IVRBFTXHFJFGQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Sn](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaethylstannanamine typically involves the reaction of stannous chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{SnCl}_2 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N,N,1,1,1-Pentaethylstannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of stannic derivatives.

    Reduction: Formation of stannous derivatives.

    Substitution: Formation of substituted stannanamines with various functional groups.

Scientific Research Applications

Chemistry: N,N,1,1,1-Pentaethylstannanamine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of other organotin compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics.

Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including anticancer and antifungal treatments. Its interaction with cellular components is of particular interest in medicinal chemistry.

Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its role in catalysis and material science is also being investigated.

Mechanism of Action

The mechanism by which N,N,1,1,1-Pentaethylstannanamine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to proteins and altering their function. This interaction can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility
N,N,1,1,1-Pentaethylstannanamine C₁₀H₂₅NSn 277.7 >200 Low (nonpolar)
N,N,1,1-Tetramethyl-1-(2-phenylethyl)-silanamine C₁₃H₂₃NSi 221.4 ~180–190 Moderate (THF)
N,N-Dimethyl-1-pentanamine C₇H₁₇N 115.2 ~120–130 High (polar)
1-Pentanamine C₅H₁₃N 87.2 104–108 Miscible in H₂O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.